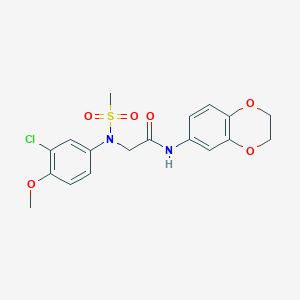![molecular formula C19H20N4O4S B3444676 N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea](/img/structure/B3444676.png)
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea
Übersicht
Beschreibung
Molecular Structure Analysis
The molecular structure of this compound is complex. It has a molecular formula of CHNOS . The average mass is 385.437 Da and the monoisotopic mass is 385.109619 Da .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular formula of CHNOS, an average mass of 385.437 Da, and a monoisotopic mass of 385.109619 Da .Wirkmechanismus
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea exerts its effects by inhibiting the activity of various enzymes and signaling pathways, including the PI3K/Akt/mTOR pathway and the NF-κB pathway. This compound has been shown to induce apoptosis by activating caspases and increasing the expression of pro-apoptotic proteins. Additionally, this compound can inhibit the production of pro-inflammatory cytokines by blocking the NF-κB pathway.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects, including reducing the production of reactive oxygen species and increasing the activity of antioxidant enzymes. This compound can also inhibit the activity of matrix metalloproteinases, which are enzymes involved in tissue remodeling. Additionally, this compound can increase the expression of tight junction proteins, which are important for maintaining the integrity of the blood-brain barrier.
Vorteile Und Einschränkungen Für Laborexperimente
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea has several advantages for lab experiments, including its high potency and selectivity. This compound has been shown to have low toxicity and can be easily synthesized in large quantities. However, one limitation of this compound is its poor solubility in water, which can make it challenging to administer in vivo.
Zukünftige Richtungen
There are several potential future directions for N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea research, including investigating its potential as a therapeutic agent for various diseases such as cancer and neurodegenerative diseases. Additionally, further studies are needed to determine the optimal dosing and administration of this compound in vivo. The development of new formulations that improve the solubility of this compound could also enhance its potential for clinical use. Finally, more research is needed to elucidate the exact mechanism of action of this compound and its potential interactions with other drugs.
Conclusion:
This compound is a promising compound that has shown potential in various scientific research applications. This thiadiazole derivative has been synthesized using different methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations in lab experiments. Further research is needed to determine the full potential of this compound as a therapeutic agent for various diseases.
Wissenschaftliche Forschungsanwendungen
N-[5-(3,4-dimethoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-(2-methoxyphenyl)urea has been studied for its potential in various scientific research applications, including its anti-cancer properties. Studies have shown that this compound inhibits the growth of cancer cells by inducing apoptosis and blocking the cell cycle. Additionally, this compound has been shown to have anti-inflammatory properties and can reduce the production of pro-inflammatory cytokines. This compound has also been studied for its potential in treating neurodegenerative diseases such as Alzheimer's and Parkinson's.
Eigenschaften
IUPAC Name |
1-[5-[(3,4-dimethoxyphenyl)methyl]-1,3,4-thiadiazol-2-yl]-3-(2-methoxyphenyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N4O4S/c1-25-14-7-5-4-6-13(14)20-18(24)21-19-23-22-17(28-19)11-12-8-9-15(26-2)16(10-12)27-3/h4-10H,11H2,1-3H3,(H2,20,21,23,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AKWGOUYVFBNPJE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)CC2=NN=C(S2)NC(=O)NC3=CC=CC=C3OC)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N4O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-(4-{[(4-methylphenyl)amino]sulfonyl}phenyl)-2-thiophenesulfonamide](/img/structure/B3444595.png)
![2-[5-({[(2-methoxyphenyl)amino]carbonyl}amino)-1,3,4-thiadiazol-2-yl]-N-(3-methylphenyl)acetamide](/img/structure/B3444602.png)
![4-methoxy-N-(2-methoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3444615.png)

![N-[5-(4-methoxybenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B3444631.png)
![N-(2-methoxyphenyl)-N'-[5-(phenoxymethyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3444641.png)
![N-[5-(1,3-benzodioxol-5-yl)-1,3,4-thiadiazol-2-yl]-N'-(2-fluorophenyl)urea](/img/structure/B3444645.png)
![ethyl 1-[N-(4-ethoxyphenyl)-N-(methylsulfonyl)glycyl]-4-piperidinecarboxylate](/img/structure/B3444649.png)
![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(3,4-dimethylphenyl)methanesulfonamide](/img/structure/B3444650.png)
![N-[5-(4-fluorobenzyl)-1,3,4-thiadiazol-2-yl]-N'-(3-methoxyphenyl)urea](/img/structure/B3444664.png)

![N-{2-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-2-oxoethyl}-N-(2-ethoxyphenyl)methanesulfonamide](/img/structure/B3444691.png)
![1-[N-(2-ethoxyphenyl)-N-(phenylsulfonyl)glycyl]-4-piperidinecarboxamide](/img/structure/B3444698.png)
![N~2~-[(3,4-dimethoxyphenyl)sulfonyl]-N~2~-(4-ethoxyphenyl)-N~1~-(3-pyridinylmethyl)glycinamide](/img/structure/B3444709.png)